SAH as a Reference Inhibitor: Comparative Ki Values Across Multiple Methyltransferases
SAH exhibits differential inhibitory potency across various methyltransferases, with reported Ki values ranging from 0.3 µM to 14.2 µM, making it a versatile tool for studying enzyme specificity. This contrasts with SAM, which is not an inhibitor, and Sinefungin, which binds with a KD of 0.34 µM for M.TaqI. The data highlights SAH's unique role as a broad-spectrum product inhibitor. [1] [2] [3]
| Evidence Dimension | Inhibitory Potency (Ki/KD) |
|---|---|
| Target Compound Data | Ki = 0.3 µM (tRNA m2-guanine MTase II); Ki = 2.4 µM (tRNA m1-adenine MTase); Ki = 8 µM (tRNA m2-guanine MTase I); Ki = 14.2 µM (DNA cytosine-5-MTase) |
| Comparator Or Baseline | SAM (Ki not applicable, is a cofactor); Sinefungin (KD = 0.34 µM for M.TaqI) |
| Quantified Difference | SAH is an inhibitor, SAM is a substrate. Sinefungin binds 7-fold tighter (0.34 µM vs 2.4 µM) to M.TaqI, indicating distinct binding modes. |
| Conditions | Enzymatic assays with purified tRNA methyltransferases from rat liver; DNA methyltransferase M.TaqI binding assay; E. coli DNA cytosine-5-methyltransferase assay. |
Why This Matters
The broad, yet variable, inhibitory profile of SAH makes it an essential reference compound for characterizing and screening novel methyltransferase inhibitors, a role that SAM (a cofactor) and Sinefungin (a potent but more selective analog) cannot fulfill.
- [1] Glick, J. M., & Leboy, P. S. (1975). S-adenosylhomocysteine inhibition of three purified tRNA methyltransferases from rat liver. Nucleic Acids Research, 2(10), 1639-1651. View Source
- [2] Schluckebier, G., Kozak, M., Bleimling, N., Weinhold, E., & Saenger, W. (1997). Differential binding of S-adenosylmethionine, S-adenosylhomocysteine and Sinefungin to the adenine-specific DNA methyltransferase M.TaqI. Journal of Molecular Biology, 265(1), 56-67. View Source
- [3] Crooks, P. A., Tribe, M. J., & Pinney, R. J. (1984). Inhibition of bacterial DNA cytosine-5-methyltransferase by S-adenosyl-L-homocysteine and some related compounds. Journal of Pharmacy and Pharmacology, 36(2), 85-89. View Source
